Syringaresinol diacetate

Description

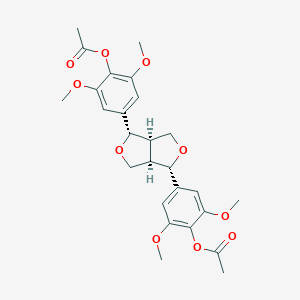

Structure

3D Structure

Properties

IUPAC Name |

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDJEJQAGQWOHV-XZUXRINTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Syringaresinol Diacetate: A Technical Guide to its Chemical Profile, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Lignans

Syringaresinol, a furofuran lignan, stands as a molecule of significant interest in the scientific community. Formed by the dimerization of two sinapyl alcohol units, it is a naturally occurring polyphenol found in a wide array of medicinal plants and cereals. Its well-documented pharmacological activities—spanning anti-inflammatory, antioxidant, neuroprotective, and anticancer effects—establish it as a compelling scaffold for therapeutic development. This guide focuses on a key semi-synthetic derivative, Syringaresinol Diacetate. The acetylation of syringaresinol's phenolic hydroxyl groups is a critical chemical modification that alters its physicochemical properties, potentially enhancing its lipophilicity, bioavailability, and utility as a research tool or prodrug. Understanding the structure, synthesis, and biological context of this derivative is paramount for professionals seeking to harness its potential in drug discovery and development.

Chemical Structure and Properties

Syringaresinol possesses a rigid, cis-fused bis-tetrahydrofuran core, flanked by two 4-hydroxy-3,5-dimethoxyphenyl (syringyl) groups. The diacetate derivative is formed by the esterification of the two phenolic hydroxyl groups at the 4 and 4' positions.

Caption: Chemical transformation from Syringaresinol to this compound.

The addition of the two acetyl groups significantly modifies the molecule's properties. While specific experimental data for the diacetate is sparse in readily available literature, the expected changes follow established chemical principles. Acetylation masks the polar phenolic hydroxyl groups, thereby increasing the molecule's overall lipophilicity (fat-solubility) and reducing its ability to act as a hydrogen bond donor. This is expected to decrease its solubility in polar solvents like water while increasing its solubility in organic solvents such as ethyl acetate and dichloromethane.

Physicochemical and Spectroscopic Data

The following tables summarize the known properties of the parent compound, Syringaresinol. This data serves as a crucial baseline for researchers synthesizing and characterizing the diacetate derivative.

Table 1: Physicochemical Properties of Syringaresinol

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₂H₂₆O₈ | |

| Molar Mass | 418.4 g/mol | |

| Physical Description | Solid, colorless rhombic crystals | |

| Melting Point | 183 - 184 °C / 210 - 211 °C | |

| Predicted Water Solubility | 0.048 g/L |

| Predicted logP | 2.23 | |

Note: The properties for this compound (C₂₆H₃₀O₁₀, Molar Mass: 502.5 g/mol ) are expected to differ. The increased molecular weight and loss of hydrogen-bonding capability would likely result in a different melting point and significantly altered solubility profile.

Table 2: Key Spectroscopic Data for (+)-Syringaresinol

| Spectroscopy | Key Signals and Interpretation | Source(s) |

|---|---|---|

| ¹H-NMR (in CDCl₃) | δ 6.61 (s, Ar-H), δ 5.51 (s, Ar-OH), δ 4.76 (d, H-2), δ 4.30 (dd, H-8a), δ 3.92 (s, OMe), δ 3.12 (m, H-1) | |

| ¹³C-NMR (in CDCl₃) | δ 147.1 (C-3'/5'), δ 134.4 (C-1'), δ 132.3 (C-4'), δ 102.7 (C-2'/6'), δ 85.9 (C-2), δ 71.8 (C-8a), δ 56.4 (OMe), δ 54.2 (C-1) | |

| IR (KBr, cm⁻¹) | 3340 (O-H), 1610, 1521 (Aromatic C=C), 1377, 1319 (C-O-C) |

| EIMS (m/z) | 418 [M]⁺, 181, 167 | |

Note: Upon successful acetylation to form this compound, researchers should expect to see the disappearance of the phenolic proton signal (δ ~5.51 ppm) in the ¹H-NMR spectrum and the appearance of a new singlet corresponding to the acetyl methyl protons around δ 2.3 ppm. In the ¹³C-NMR, new signals for the acetyl carbonyl (~169 ppm) and methyl (~21 ppm) carbons would appear.

Synthesis and Experimental Protocols

The preparation of this compound is a straightforward esterification of the parent lignan. The causality behind this choice is often driven by the need to increase lipophilicity for improved performance in cell-based assays or to protect the hydroxyl groups during subsequent chemical modifications.

Protocol 1: Acetylation of Syringaresinol

This protocol describes a standard method for the peracetylation of phenolic hydroxyl groups using acetic anhydride with a pyridine base, which also acts as the solvent.

Methodology:

-

Preparation: Weigh approximately 1.0 mg of dried, purified Syringaresinol into a 1 mL micro-reaction vial equipped with a PTFE-lined cap. Ensure the starting material is free of water, which would consume the anhydride reagent.

-

Reagent Addition: In a well-ventilated fume hood, add 100 µL of anhydrous pyridine to the vial to dissolve the Syringaresinol. Vortex thoroughly. Following complete dissolution, add 100 µL of acetic anhydride (Ac₂O).

-

Reaction: Seal the vial tightly and vortex the mixture to ensure homogeneity. Place the vial in a heating block or water bath set to 60°C for 30 minutes. The gentle heating facilitates the reaction to completion.

-

Work-up: After cooling the vial to room temperature, evaporate the excess pyridine and acetic anhydride under a gentle stream of dry nitrogen. The resulting residue is the crude this compound.

-

Purification (Optional): For rigorous studies, the crude product can be purified using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to remove any residual starting material or mono-acetylated byproducts.

-

Validation: The final product should be characterized by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity, verifying the addition of two acetyl groups and the absence of the starting phenolic protons.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Mechanistic Insights

While direct pharmacological studies on this compound are not extensively reported, the biological activity of its parent compound, Syringaresinol, is well-established. It is hypothesized that the diacetate may act as a prodrug, being hydrolyzed by intracellular esterases to release the active Syringaresinol, or it may possess its own intrinsic activity with altered pharmacokinetics.

Anti-inflammatory and Antioxidant Effects of Syringaresinol

Syringaresinol exerts potent anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. This activity is central to its therapeutic potential in a range of disorders from neurodegeneration to cardiometabolic diseases.

1. Inhibition of the NF-κB Pathway: Inflammation is often driven by the activation of the Nuclear Factor-kappa B (NF-κB) signaling cascade. In IL-1β-activated chondrocytes, a model for osteoarthritis, Syringaresinol has been shown to significantly suppress the phosphorylation of the NF-κB pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, including:

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

-

Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6

2. Activation of the Nrf2 Antioxidant Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Syringaresinol protects against oxidative stress by activating this pathway. Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like Syringaresinol, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective antioxidant and detoxification enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by Syringaresinol.

Conclusion and Future Directions

This compound represents a valuable tool for chemical biology and drug development. Its synthesis from the readily available natural product, Syringaresinol, provides a straightforward path to a more lipophilic analogue. While the biological activities of the parent lignan are extensively characterized, particularly its potent anti-inflammatory and antioxidant effects via modulation of the NF-κB and Nrf2 pathways, the specific pharmacology of the diacetate remains an open area for investigation.

For researchers, the critical next steps involve direct comparative studies. Quantifying the anti-inflammatory and antioxidant potency (e.g., IC₅₀ values) of this compound versus Syringaresinol is essential. Furthermore, exploring its stability in plasma and its ability to act as a prodrug in vivo will provide crucial insights into its potential as a therapeutic agent. The protocols and data synthesized in this guide provide a solid foundation for pursuing these vital research questions.

References

-

A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol. PubMed. Available at: [Link]

-

Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits. PubMed. Available at: [Link]

-

Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway. ResearchGate. Available at: [Link]

-

Syringaresinol. Foreal BioTech. Available at: [Link]

-

Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway. PubMed. Available at: [Link]

-

A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol. PubMed. Available at: [Link]

-

Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress. PubMed. Available at: [Link]

-

Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway. PubMed. Available at: [Link]

-

Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model. PubMed. Available at: [Link]

-

Peracetylation of polyphenols under rapid and mild reaction conditions. PubMed. Available at: [Link]

-

One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol. PubMed. Available at: [Link]

-

Syringaresinol. PubChem, National Institutes of Health. Available at: [Link]

-

One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol. National Institutes of Health. Available at: [Link]

-

The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase Sys. CORE. Available at: [Link]

-

Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. MDPI. Available at: [Link]

-

Chemical structure of (+)-syringaresinol, a lignan isolated from Rubia philippinensis. ResearchGate. Available at: [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers Media S.A.. Available at: [Link]

-

(+)-Syringaresinol. FooDB. Available at: [Link]

-

(+)-Syringaresinol Lignan from New Species Magnolia Thailandica. The Science Publications. Available at: [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health. Available at: [Link]

Synthesis of Syringaresinol Diacetate from Natural Precursors: An In-depth Technical Guide

Abstract

Syringaresinol, a furofuran lignan naturally occurring in a wide array of plant species, has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of syringaresinol diacetate, a more stable derivative, from natural precursors. We will delve into the extraction and isolation of syringaresinol from plant sources and detail a robust protocol for its subsequent acetylation. This document aims to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices and providing self-validating protocols.

Introduction to Syringaresinol and Its Therapeutic Potential

Syringaresinol is a phytochemical belonging to the lignan class of compounds, formed by the dimerization of two sinapyl alcohol units.[2] Its presence is widespread in the plant kingdom, found in various medicinal plants and cereals.[1][2] Extensive research has illuminated a broad spectrum of biological activities, establishing its potential in the treatment of inflammatory diseases, neurodegenerative disorders, and even certain types of cancer.[2][4][5][6] The therapeutic promise of syringaresinol drives the need for efficient methods to obtain pure samples for further investigation and development. Acetylated derivatives, such as this compound, are often synthesized to enhance stability and lipophilicity, which can improve bioavailability and efficacy.[7][8]

Natural Precursors and Extraction Methodologies

Plant Sources of Syringaresinol

Syringaresinol is distributed across numerous plant families, with notable concentrations found in the genera Acanthopanax and Albizia.[6][9][10] Other documented sources include Magnolia thailandica, Cinnamomum cassia (Cinnamon), and Panax ginseng (Ginseng).[1][6] The yield of syringaresinol can vary significantly depending on the plant species, the specific part of the plant used (e.g., roots, stems, bark), and the geographic location and growing conditions.[3]

Extraction of Syringaresinol: A Critical First Step

The journey from a natural plant source to purified this compound begins with an efficient extraction process. The choice of extraction methodology is paramount as it directly influences the yield and purity of the final compound.

2.2.1. Conventional Extraction Techniques

Traditional methods such as maceration and Soxhlet extraction are well-established for the extraction of lignans.[1] These techniques typically involve the use of organic solvents to extract the compound from dried and powdered plant material. While straightforward and not requiring specialized equipment, they can be time-consuming and consume large volumes of solvent.

2.2.2. Modern Extraction Techniques

To overcome the limitations of conventional methods, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed.[1][3] These methods offer improved efficiency, reduced solvent consumption, and shorter extraction times.[3] For instance, a 70% methanol solution has been shown to be effective for lignan extraction using MAE.[1]

Generalized Extraction and Purification Protocol

The following is a generalized workflow for the extraction and purification of syringaresinol from plant material. It is crucial to note that optimization of these parameters is necessary for each specific plant source.[1]

Step 1: Plant Material Preparation: The plant material should be dried and finely powdered to increase the surface area for extraction.

Step 2: Defatting: A preliminary extraction with a nonpolar solvent like hexane is often performed to remove lipids and other nonpolar compounds that can interfere with subsequent purification steps.[1]

Step 3: Extraction: The defatted plant material is then extracted with a suitable solvent system. A mixture of dichloromethane and methanol (2:1) has been effectively used for percolation.[1] The solvent is then evaporated under reduced pressure to yield a crude extract.

Step 4: Purification by Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate, allows for the separation of syringaresinol from other components.[1] Fractions are collected and monitored by thin-layer chromatography (TLC).

Step 5: Crystallization: The fractions containing pure syringaresinol are combined and can be further purified by crystallization from a solvent such as ethanol.[1]

Experimental Workflow: Extraction and Purification of Syringaresinol

Caption: Generalized workflow for the extraction and purification of syringaresinol.

Synthesis of this compound

The conversion of the hydroxyl groups of syringaresinol to esters via acetylation is a common strategy to produce a more stable derivative.[7] This protocol details the acetylation of syringaresinol using acetic anhydride and pyridine.

Rationale for Acetylation

Acetylation serves multiple purposes in the context of natural product chemistry and drug development:

-

Increased Stability: Acetyl groups can protect the phenolic hydroxyl groups from oxidation, thereby increasing the shelf-life and stability of the compound.

-

Enhanced Lipophilicity: The addition of acetyl groups increases the lipophilicity of the molecule.[8] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug candidates.[8][11]

-

Analytical Derivatization: Acetylation is also a common derivatization technique used to improve the chromatographic behavior of polar compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[7]

Detailed Experimental Protocol for Acetylation

This protocol is designed for a small-scale synthesis, typically for analytical or early-stage research purposes.

Materials:

-

Syringaresinol (dried)

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Pyridine

-

Micro-reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Nitrogen gas supply

Procedure:

-

Preparation: Weigh approximately 0.5-1.0 mg of dried syringaresinol into a micro-reaction vial.

-

Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 100 µL of acetic anhydride to the vial.[7]

-

Reaction: Seal the vial tightly and vortex the mixture to ensure thorough mixing. Heat the vial at 60°C for 30 minutes.[7]

-

Work-up: Cool the vial to room temperature. Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.[7] The resulting residue is this compound.

Causality Behind Experimental Choices:

-

Anhydrous Pyridine: Pyridine serves as a catalyst and a base to neutralize the acetic acid byproduct of the reaction. The use of anhydrous pyridine is critical to prevent the hydrolysis of acetic anhydride.

-

Acetic Anhydride: This is the acetylating agent. An excess is used to drive the reaction to completion.

-

Heating: Heating the reaction mixture to 60°C increases the reaction rate, allowing for a shorter reaction time.

Reaction Scheme: Acetylation of Syringaresinol

Caption: Chemical transformation of syringaresinol to this compound.

Data Presentation and Analysis

The success of the synthesis is confirmed through various analytical techniques.

Spectroscopic Data

The structure of the synthesized this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Compound | ¹H NMR (indicative shifts) | ¹³C NMR (indicative shifts) | Mass Spectrum (m/z) |

| Syringaresinol | Signals corresponding to aromatic, methoxy, and furofuran protons. | Signals for aromatic carbons, methoxy carbons, and furofuran carbons. | [M+H]⁺ at 419.16 |

| This compound | Appearance of acetyl proton signals (~2.3 ppm). Shift in aromatic proton signals. | Appearance of acetyl carbonyl (~169 ppm) and methyl (~21 ppm) carbon signals. | [M+H]⁺ at 503.18 |

Note: Specific chemical shifts will vary depending on the solvent and instrument used.

Purity Assessment

The purity of the synthesized compound can be assessed by High-Performance Liquid Chromatography (HPLC) or GC-MS (after derivatization for syringaresinol). A high-purity product is essential for accurate biological testing.

Conclusion

This guide has provided a comprehensive overview of the synthesis of this compound from natural precursors. By starting with the efficient extraction and purification of syringaresinol from plant sources, a high-quality starting material can be obtained. The subsequent acetylation reaction provides a straightforward method to produce a more stable and potentially more bioactive derivative. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently undertake this synthesis in their own laboratories. Further research into the pharmacological properties of this compound is warranted to fully explore its therapeutic potential.

References

- Application Notes and Protocols for the Extraction of DL-Syringaresinol

- A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed.

- Optimization of reaction conditions for syringaresinol derivatiz

- Application Notes and Protocols for the Isolation and Purific

- Biological and pharmacological activities of SYR.

- Syringaresinol – Knowledge and References - Taylor & Francis.

- Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed.

- Chemical structure of (+)-syringaresinol, a lignan isolated from Rubia philippinensis.

- Boosting lignan-precursor synthesis in yeast cell factories through co-factor supply optimiz

- Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits | Request PDF.

- Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - MDPI.

- Isolation of Syringaresinol from Paraserianthes falcataria (L.)

- Lignans: A Chemometric Analysis - PMC - NIH.

- Syringaresinol - Wikipedia.

- Advances in the Synthesis of Lignan N

- The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase Sys - CORE.

- One-Pot Biocatalytic Synthesis of rac-Syringaresinol

- Advances in the Synthesis of Lignan N

- The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System | ACS C

- Week 7: Lecture 34: Lignan Containing drugs (Podophyllum, Linseed, Piper cubeba, Sesame) - YouTube.

- One-Pot Biocatalytic Synthesis of rac-Syringaresinol

- A Stoichiometric Solvent-Free Protocol for Acetyl

- Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed.

- The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System | Request PDF - ResearchG

- A Stoichiometric Solvent-Free Protocol for Acetyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Syringaresinol Diacetate: A Technical Guide to its Origins, Derivatization, and Scientific Utility

This guide provides an in-depth technical overview of syringaresinol diacetate, a semi-synthetic derivative of the naturally occurring lignan, syringaresinol. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delineates the pathway from the natural sourcing of its precursor to the chemical synthesis and potential applications of the acetylated form. We will explore the causality behind the choice to acetylate this lignan, grounded in the principles of enhancing bioavailability and biological activity.

The Precursor: Syringaresinol and Its Abundant Natural Sources

Syringaresinol is a furofuran lignan that is widely distributed throughout the plant kingdom. It is formed through the oxidative coupling of two sinapyl alcohol radicals.[1] Extensive research has highlighted its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, making it a compound of significant interest.[2]

The journey to obtaining this compound begins with the isolation of its precursor, syringaresinol, from a variety of plant sources. The selection of the plant material is a critical first step, as the yield of syringaresinol can vary significantly.

Table 1: Notable Natural Sources of Syringaresinol

| Plant Family | Genus/Species | Plant Part(s) |

| Magnoliaceae | Magnolia thailandica | Twigs |

| Araliaceae | Acanthopanax spp. | Stems, Roots |

| Fabaceae | Albizia spp. | Bark |

| Lauraceae | Cinnamomum cassia | Bark |

| Araliaceae | Panax ginseng (Ginseng) | Berries, Roots |

| Rubiaceae | Rubia philippinensis | Roots |

| Poaceae | Hordeum vulgare (Barley) | Grains |

The choice of extraction methodology is paramount for achieving a high yield and purity of syringaresinol. Both conventional and modern techniques are employed, each with distinct advantages.

Conventional Extraction Methods: Maceration and Soxhlet

These well-established techniques are often favored for their simplicity and do not require specialized equipment. They typically involve the use of organic solvents to extract the compound from dried and powdered plant material.

Modern Extraction Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)

Modern techniques like UAE and MAE offer improved efficiency, reduced solvent consumption, and shorter extraction times. These methods utilize ultrasonic waves or microwaves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent.

From Nature to the Lab: A Generalized Isolation and Purification Workflow

The isolation and purification of syringaresinol is a multi-step process that requires careful optimization to maximize yield and purity. The following workflow represents a generalized protocol that can be adapted based on the specific plant source and available laboratory equipment.

Caption: Generalized workflow for the extraction and purification of syringaresinol.

Experimental Protocol: Isolation of (+)-Syringaresinol from Magnolia thailandica

This protocol is adapted from the methodology described by Monthong et al.[3]

-

Sample Preparation: The twigs of Magnolia thailandica are air-dried at room temperature and then milled into a fine powder.

-

Defatting: The powdered plant material is first percolated with hexane to remove nonpolar constituents like fats and waxes.

-

Extraction: The defatted material is then extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH). The resulting extract is collected and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification by Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing syringaresinol.

-

Crystallization: The fractions containing pure syringaresinol are combined, and the compound is further purified by crystallization from ethanol to yield pure (+)-syringaresinol.

The Semi-Synthetic Derivative: this compound

Current scientific literature does not support the natural occurrence of this compound. Instead, it is synthesized from its natural precursor, syringaresinol, through a straightforward acetylation reaction.

The Rationale for Acetylation: Enhancing Bioactivity and Bioavailability

The decision to synthesize acetylated derivatives of natural polyphenols is a strategic one in drug discovery and development. Acetylation can significantly alter the physicochemical properties of a molecule, often leading to:

-

Increased Lipophilicity: The addition of acetyl groups increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to improved cellular uptake and bioavailability.[2]

-

Enhanced Biological Activity: In some cases, acetylation can lead to an increase in the biological activity of the parent compound. For instance, acetylated derivatives of resveratrol have shown similar or even higher antithrombotic activity compared to the original molecule.[1] Similarly, an acetylated derivative of sessein demonstrated increased antimicrobial activity against gram-negative bacteria.[4]

Caption: Rationale for the acetylation of syringaresinol.

Experimental Protocol: Acetylation of Syringaresinol

This protocol provides a method for the chemical synthesis of this compound.

-

Dissolution: Dissolve the purified syringaresinol in anhydrous pyridine in a reaction vessel.

-

Addition of Acetylating Agent: Add acetic anhydride to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Workup: Quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.

Structural Elucidation and Characterization

The confirmation of the structures of both syringaresinol and its diacetate derivative relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the carbon-hydrogen framework of the molecules. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.[6]

Table 2: Key Spectroscopic Data for Syringaresinol

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and the protons of the furofuran ring system. |

| ¹³C NMR | Resonances for all carbon atoms, including those of the aromatic rings, methoxy groups, and the furofuran core. |

| MS | A molecular ion peak corresponding to the molecular formula of syringaresinol (C₂₂H₂₆O₈).[7] |

Upon acetylation, the disappearance of the phenolic hydroxyl proton signals and the appearance of acetyl proton signals in the ¹H NMR spectrum, along with corresponding shifts in the ¹³C NMR spectrum, would confirm the formation of this compound.

Biological Activities and Future Directions

While syringaresinol has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective properties, the biological activities of this compound are less explored. Based on studies of other acetylated polyphenols, it is hypothesized that this compound may exhibit enhanced or altered biological activities.[1][4]

Future research should focus on a direct comparative analysis of the biological activities of syringaresinol and its diacetate derivative. Such studies would provide valuable insights into the structure-activity relationship and could pave the way for the development of more potent therapeutic agents.

References

-

Karyoti, A., et al. (2007). Biological activity of acetylated phenolic compounds. Journal of Agricultural and Food Chemistry, 55(13), 5344-5349. [Link]

-

Wen, K. C., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Nutrients, 14(21), 4629. [Link]

- BenchChem. (2025). Synthesis and Biological Applications of DL-Syringaresinol and its Analogs.

- Request PDF. (2025). Biological Activity of Acetylated Phenolic Compounds.

-

Guo, Y., et al. (2023). One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol. ACS Catalysis, 13(22), 14639-14649. [Link]

- BenchChem. (2025). A Comparative Analysis of (+)-Syringaresinol and (-)-Syringaresinol: Unraveling Enantioselective Bioactivity.

-

da Silva, R., et al. (2009). Synthesis and biological activity evaluation of lignan lactones derived from (-)-cubebin. Bioorganic & Medicinal Chemistry Letters, 19(5), 1500-1503. [Link]

- BenchChem. (2025). Syringaresinol in Focus: A Comparative Analysis of Antioxidant Activity Among Lignans.

-

Reyes-Pérez, E., et al. (2022). Thorough Characterization of Two Sessein Derivatives with Potential Biological Activity. Molecules, 27(19), 6285. [Link]

-

National Center for Biotechnology Information. (n.d.). Syringaresinol. PubChem Compound Database. [Link]

-

Ni, F., et al. (2025). Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model. Journal of Ethnopharmacology, 341, 120374. [Link]

-

Osmakov, D. I., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. International Journal of Molecular Sciences, 23(11), 6031. [Link]

-

Gao, J. M., et al. (2014). New lignans and their biological activities. Chemistry & Biodiversity, 11(1), 1-25. [Link]

-

Fischer, S., et al. (2023). Peracetylation of polyphenols under rapid and mild reaction conditions. Natural Product Research, 37(13), 2279-2284. [Link]

- Wikipedia. (n.d.). Aloe vera.

- BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of Syringaresinol using NMR Spectroscopy.

-

Monthong, W., et al. (2011). (+)-Syringaresinol Lignan from New Species Magnolia Thailandica. American Journal of Applied Sciences, 8(12), 1268-1271. [Link]

-

Habib, A. F., et al. (2018). The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System. ACS Catalysis, 8(6), 5134-5141. [Link]

-

Guo, Y., et al. (2023). One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol. ACS Catalysis, 13(22), 14639-14649. [Link]

- Request PDF. (2018). The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System.

-

Wang, J., et al. (2020). Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress. Molecular Nutrition & Food Research, 64(18), e2000231. [Link]

-

Hollande, L., et al. (2016). Syringaresinol: A Renewable and Safer Alternative to Bisphenol A for Epoxy-Amine Resins. ACS Sustainable Chemistry & Engineering, 4(12), 6569-6577. [Link]

Sources

- 1. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thescipub.com [thescipub.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syringaresinol | C22H26O8 | CID 100067 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Syringaresinol Diacetate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the in vitro biological activities of syringaresinol diacetate, a derivative of the naturally occurring lignan, syringaresinol. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies and mechanistic insights crucial for investigating its therapeutic potential. We will explore its anti-inflammatory, antioxidant, and anticancer properties, underpinned by a focus on the practical application of in vitro assays and the interpretation of their results.

A Note on this compound

It is important to note that much of the existing in vitro research has been conducted on the parent compound, syringaresinol. This compound, as the acetylated form, is often utilized in research as a more lipophilic and potentially more cell-permeable prodrug. The acetate groups are generally presumed to be cleaved by intracellular esterases, releasing the active syringaresinol. This guide will proceed under this scientifically plausible assumption, presenting the biological activities of syringaresinol as the anticipated outcome of cellular treatment with this compound.

I. Anti-inflammatory Properties: Targeting Key Signaling Cascades

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Syringaresinol has demonstrated significant anti-inflammatory effects in vitro, primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][2]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[1][3] In vitro studies have shown that syringaresinol can effectively suppress the activation of the NF-κB pathway in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[1]

The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

Signaling Pathway: this compound and NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by syringaresinol.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another crucial regulator of inflammation.[5] Syringaresinol has been shown to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli, further contributing to its anti-inflammatory effects by down-regulating the expression of inflammatory mediators.[1]

II. Antioxidant Activity: Activating the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathogenesis of many diseases. Syringaresinol exhibits potent antioxidant activity, not only through direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7][8]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like syringaresinol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]

Signaling Pathway: this compound and Nrf2 Activation

Caption: Activation of the Nrf2 antioxidant pathway by syringaresinol.

III. Anticancer Potential: Induction of Apoptosis and Cell Cycle Arrest

Preliminary in vitro studies suggest that syringaresinol may possess anticancer properties.[9][10] While the exact mechanisms are still under investigation, some evidence points towards the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines. Lignans, as a class of compounds, have been shown to exert antineoplastic effects through these mechanisms.[11] Further research is warranted to fully elucidate the anticancer potential of this compound and its specific molecular targets in various cancer types.

IV. Experimental Protocols for In Vitro Assessment

To rigorously evaluate the biological activities of this compound in vitro, a series of well-established assays are essential. The following protocols provide a framework for these investigations.

Cell Viability Assay (MTT/XTT)

Causality: Before assessing the specific biological activities of a compound, it is crucial to determine its effect on cell viability. This allows for the differentiation between a specific mechanistic effect and general cytotoxicity. The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[12]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow: Cell Viability Assay

Sources

- 1. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jppres.com [jppres.com]

- 6. researchgate.net [researchgate.net]

- 7. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syringaresinol Alleviates Early Diabetic Retinopathy by Downregulating HIF-1α/VEGF via Activating Nrf2 Antioxidant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic effects of Syringaresinol diacetate

An In-Depth Technical Guide to the Therapeutic Potential of Syringaresinol and its Acetylated Analogs

Authored by a Senior Application Scientist

Abstract

Syringaresinol, a naturally occurring lignan found in a variety of medicinal plants and cereals, has garnered significant scientific attention for its broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the therapeutic potential of syringaresinol, with a particular focus on its diacetate derivative as a subject of research interest. We will delve into the core mechanisms underpinning its potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailing key signaling pathways, and providing validated experimental protocols to facilitate further investigation into this promising therapeutic agent.

Introduction: The Chemistry and Therapeutic Promise of Syringaresinol

Syringaresinol is a symmetrical lignan formed from the β-β' linkage of two sinapyl alcohol units.[1] Its robust therapeutic profile stems from its ability to modulate critical cellular signaling pathways implicated in numerous pathologies. While much of the existing literature focuses on syringaresinol, its acetylated form, syringaresinol diacetate, is of significant interest in drug development. Acetylation can enhance the lipophilicity of a compound, potentially improving its bioavailability and cell membrane permeability. It is often hypothesized that this compound acts as a prodrug, being deacetylated in vivo to release the active syringaresinol. This guide will, therefore, discuss the biological activities of syringaresinol as the primary active moiety.

The therapeutic landscape of syringaresinol is vast, with preclinical evidence supporting its application in inflammatory disorders, neurodegenerative diseases, cancer, and complications associated with diabetes.[1] This guide will explore these domains, elucidating the molecular interactions that drive its beneficial effects.

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases, including osteoarthritis and cardiovascular conditions. Syringaresinol has demonstrated significant anti-inflammatory properties by targeting central inflammatory mediators and pathways.

Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In inflammatory conditions, NF-κB activation leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

Syringaresinol has been shown to potently suppress the NF-κB signaling pathway.[2][4] In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells revealed that syringaresinol inhibits the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.[2] This leads to a dose-dependent reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6.[2][5]

Furthermore, syringaresinol modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade in inflammation. It has been observed to suppress the phosphorylation of key MAPK members, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, in response to inflammatory stimuli.[6]

Therapeutic Implications in Osteoarthritis

In preclinical models of osteoarthritis, syringaresinol has shown promise in protecting cartilage from degradation. In interleukin-1β (IL-1β)-activated mouse chondrocytes, it significantly reduced the expression of inflammatory and catabolic mediators including NO, PGE2, IL-6, TNF-α, iNOS, COX-2, and matrix metalloproteinase-13 (MMP-13).[4] It also mitigated the degradation of key extracellular matrix components, aggrecan and collagen II.[4] In vivo, in a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, syringaresinol treatment attenuated cartilage degeneration.[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a standard workflow to assess the anti-inflammatory effects of syringaresinol.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of syringaresinol (e.g., 25, 50, 100 µM) for 1 hour.[5]

-

Inflammatory Challenge: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[5]

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix equal volumes of supernatant with Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against iNOS, COX-2, phospho-p65, and total p65. Use β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

-

Antioxidant and Cytoprotective Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to cellular damage in a wide range of diseases, including diabetic complications and neurodegeneration.

Mechanism of Action: Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD), upregulating their expression.[7]

Syringaresinol is a potent activator of the Nrf2 pathway.[7][8] Studies have shown that it promotes the nuclear translocation of Nrf2 and enhances the expression of its downstream targets, HO-1 and MnSOD.[7][9] This enhanced antioxidant capacity effectively reduces excess ROS.[7] The protective effects of syringaresinol against diabetic nephropathy and retinopathy have been directly linked to its ability to activate Nrf2.[7][10] In Nrf2-knockout diabetic mice, the renoprotective effects of syringaresinol were abolished, confirming the critical role of this pathway.[7]

Therapeutic Implications in Diabetic Complications

Syringaresinol has demonstrated significant protective effects in preclinical models of diabetic complications. In streptozotocin (STZ)-induced diabetic rats, a model for type 1 diabetes, syringaresinol administration ameliorated diabetic nephropathy by reducing oxidative stress markers like malondialdehyde (MDA) and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[8] This was associated with the activation of the Nrf2/HO-1 pathway and the inactivation of the pro-fibrotic TGF-β1/Smad pathway.[8] Similarly, in a model of diabetic cardiomyopathy, syringaresinol improved cardiac function and prevented cardiac hypertrophy and fibrosis, again linked to the restoration of the Keap1/Nrf2 system and inhibition of TGF-β/Smad signaling.[11]

Quantitative Data on Antioxidant Effects

| Assay | Lignan | Reported IC50 (µM) - Representative |

| DPPH Radical Scavenging | Syringaresinol | Potent activity noted[12] |

| ABTS Radical Scavenging | Syringaresinol | Potent activity noted[12] |

Note: IC50 values can vary significantly based on experimental conditions. This table is for illustrative purposes.

Neuroprotective Potential

Emerging evidence suggests that syringaresinol possesses neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases and ischemic brain injury.[13][14][15][16]

Mechanism of Action: Multi-Targeted Approach

The neuroprotective effects of syringaresinol are likely multifactorial, stemming from its anti-inflammatory and antioxidant activities. By quenching ROS and suppressing neuroinflammation, syringaresinol can mitigate the neuronal damage that characterizes conditions like Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[15][16]

Recent studies have also pointed to the activation of AMP-activated protein kinase (AMPK) as a key mechanism. In a mouse model of diabetes-associated Alzheimer's disease, syringaresinol was shown to activate AMPK, leading to improved cognitive function, enhanced antioxidant defense, and suppressed neuroinflammation.[17] The neuroprotective effects were abolished when co-administered with an AMPK inhibitor, confirming the pathway's central role.[17]

Experimental Protocol: In Vivo Model of Diabetic Neuropathy

This protocol describes a common model to evaluate the neuroprotective effects of syringaresinol in diabetic neuropathy.

-

Animal Model: Use male C57BL/6 mice.

-

Induction of Diabetes: Induce type 1 diabetes with multiple low-dose intraperitoneal injections of streptozotocin (STZ). Monitor blood glucose levels to confirm diabetes.

-

Treatment: Once diabetes is established, begin oral administration of syringaresinol (e.g., 5 or 15 mg/kg) daily for a specified period (e.g., 8 weeks).[11][17]

-

Behavioral Testing:

-

Y-maze test: To assess spatial working memory.

-

Morris water maze (MWM): To evaluate spatial learning and memory.

-

Novel object recognition (NOR) test: To assess recognition memory.

-

-

Biochemical Analysis:

-

At the end of the treatment period, euthanize the animals and collect brain tissue (hippocampus and cortex).

-

Measure markers of oxidative stress (e.g., MDA, SOD) and neuroinflammation (e.g., TNF-α, IL-1β) using ELISA or RT-PCR.

-

-

Western Blot Analysis:

-

Analyze the expression and phosphorylation of key proteins in the AMPK, Nrf2, and NF-κB pathways in brain tissue lysates.

-

Anti-Cancer Activity

Syringaresinol has also been identified as a potential anti-neoplastic agent, with studies demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis.[3][13]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

The anti-cancer effects of syringaresinol are linked to its ability to interfere with the cell cycle and promote programmed cell death (apoptosis). It has been reported to induce cell cycle arrest by increasing the expression of cell cycle inhibitors like p21 and p27, and downregulating cyclins and cyclin-dependent kinases (CDKs).[3]

While the precise mechanisms are still under investigation, the pro-oxidant and anti-inflammatory effects of syringaresinol likely contribute to its anti-cancer activity in a context-dependent manner. For instance, in some cancer cells, the generation of ROS can trigger apoptotic pathways.

Therapeutic Implications

Syringaresinol has shown activity against various cancer cell lines.[13] While research in this area is less extensive compared to its anti-inflammatory and antioxidant effects, the initial findings are promising and warrant further investigation, particularly in combination with standard chemotherapeutic agents.

Conclusion and Future Directions

Syringaresinol, and by extension its diacetate derivative, is a pleiotropic natural compound with significant therapeutic potential across a spectrum of diseases. Its ability to modulate key signaling pathways, particularly the NF-κB, Nrf2, and MAPK pathways, provides a strong mechanistic basis for its observed anti-inflammatory, antioxidant, and neuroprotective effects. The preclinical data are compelling, but further research is required to translate these findings into clinical applications. Key areas for future investigation include:

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of both syringaresinol and this compound are crucial to optimize dosing and delivery.

-

Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of syringaresinol in human populations for specific disease indications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of novel syringaresinol analogs could lead to the development of compounds with enhanced potency and improved pharmacokinetic profiles.

This guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic promise of syringaresinol. The detailed protocols and mechanistic insights are intended to accelerate research and development efforts in this exciting field.

References

- A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol. PubMed.

- Protective effect of syringaresinol on rats with diabetic nephropathy via regulation of Nrf2/HO-1 and TGF- β1. Semantic Scholar.

- Syringaresinol attenuates osteoarthritis via regulating the NF-κB p

- Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo. PubMed.

- Syringaresinol. Foreal BioTech.

- Physical and chemical properties of DL-Syringaresinol. Benchchem.

- Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model. PubMed.

- Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant p

- Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxid

- Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits. PubMed.

- (PDF) Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo.

- Syringaresinol ameliorated ROS overproduction by activating NRF2 pathway.

- Syringaresinol Alleviates Early Diabetic Retinopathy by Downregulating HIF‐1α/VEGF via Activating Nrf2 Antioxidant Pathway.

- Syringaresinol in Focus: A Comparative Analysis of Antioxidant Activity Among Lignans. Benchchem.

- Syringin exerts neuroprotective effects in a rat model of cerebral ischemia through the FOXO3a/NF-κB p

- Bioactive Compounds and Their Neuroprotective Effects in Diabetic Complic

- The role of syringic acid as a neuroprotective agent for neurodegenerative disorders and future expect

Sources

- 1. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Syringaresinol Protects against Type 1 Diabetic Cardiomyopathy by Alleviating Inflammation Responses, Cardiac Fibrosis, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Syringaresinol - Foreal BioTech [forealbio.com]

- 14. Syringin exerts neuroprotective effects in a rat model of cerebral ischemia through the FOXO3a/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The role of syringic acid as a neuroprotective agent for neurodegenerative disorders and future expectations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Syringaresinol as a Multi-Target Bioactive Lignan

An In-Depth Technical Guide to the Cellular Mechanisms of Syringaresinol

For an audience of researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of syringaresinol's mechanism of action in cellular models. This document moves beyond a simple literature review to provide a causal, interconnected narrative of the molecular pathways modulated by this promising natural compound.

Syringaresinol, a furofuran-type lignan found in various plants including Cinnamomum cassia and Panax ginseng, has garnered significant attention for its diverse pharmacological activities.[1][2][3] While its diacetate form is a chemical modification, the core biological activities are primarily attributed to the syringaresinol moiety. This guide will delve into the well-documented mechanisms of action of syringaresinol, focusing on its anti-inflammatory, antioxidant, anti-proliferative, and neuroprotective effects observed in a range of cellular models. Understanding these intricate pathways is paramount for its potential development as a therapeutic agent.

Core Mechanisms of Action in Cellular Models

Syringaresinol exerts its effects not through a single, isolated target but by modulating several key signaling hubs that regulate cellular homeostasis, stress response, and survival.

Potent Anti-Inflammatory Activity via NF-κB and MAPK Signaling Suppression

A cornerstone of syringaresinol's bioactivity is its ability to quell inflammatory responses. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Syringaresinol has been shown to significantly suppress the phosphorylation of the NF-κB p65 subunit.[4][5] This inhibitory action prevents its nuclear translocation and subsequent binding to gene promoters.

Consequently, syringaresinol dose-dependently reduces the expression and production of numerous pro-inflammatory mediators, including:

-

Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6][7]

-

Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4][5][6]

-

Other Molecules: Nitric oxide (NO) and prostaglandin E2 (PGE2).[5][6]

The anti-inflammatory effects of syringaresinol are also linked to its modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which often acts upstream of NF-κB. Studies have indicated that syringaresinol can inhibit the phosphorylation of MAPK proteins, thereby contributing to the down-regulation of NF-κB signaling.[6][7][8]

Caption: Syringaresinol inhibits NF-κB signaling by blocking MAPK activation and NF-κB phosphorylation.

Orchestration of the Antioxidant Response via Nrf2 Activation

Syringaresinol demonstrates significant antioxidant properties, not just by direct radical scavenging, but more potently by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like syringaresinol, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Studies have shown that syringaresinol treatment leads to:

-

Upregulated expression of Nrf2-dependent antioxidant enzymes , such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD).[9][11]

-

A subsequent reduction in reactive oxygen species (ROS) and markers of oxidative damage.[11][12]

This Nrf2-mediated antioxidant activity is a key mechanism in syringaresinol's protective effects in models of diabetic nephropathy and retinopathy.[9][11][13][14]

Caption: Syringaresinol activates the Nrf2 antioxidant pathway, leading to cellular protection.

Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells

In various cancer cell lines, such as human promyelocytic leukemia (HL-60), syringaresinol exhibits potent anti-proliferative activity by inducing cell cycle arrest and apoptosis.[15]

Cell Cycle Arrest: Syringaresinol induces a G1 phase arrest in the cell cycle.[15] This is mediated by:

-

Increased expression of cyclin-dependent kinase inhibitors (Cdki) like p21cip1/waf1 and p27kip1.[3][15]

-

Decreased expression of G1-phase cyclins (Cyclin D1, D2, E) and their associated cyclin-dependent kinases (Cdk2, Cdk4, Cdk6).[3][15]

Induction of Apoptosis: Following G1 arrest, syringaresinol triggers the intrinsic (mitochondrial) pathway of apoptosis.[15] Key events include:

-

Altered Bax/Bcl-2 ratio , favoring the pro-apoptotic Bax.[15]

-

Release of cytochrome c from the mitochondria into the cytosol.[15]

-

Activation of initiator caspase-9 and effector caspase-3 .[15]

-

Cleavage of poly(ADP-ribose) polymerase (PARP) , a hallmark of apoptosis.[15]

These coordinated actions effectively halt the proliferation of cancer cells and lead to their programmed cell death.

Caption: Syringaresinol induces G1 arrest and mitochondrial-mediated apoptosis in cancer cells.

Neuroprotective Mechanisms

Syringaresinol and its glycosides have demonstrated neuroprotective effects in various models of neuronal stress and injury.[1][16][17][18] This protection is attributed to multiple mechanisms:

-

AMPK Activation: In models of diabetes-associated cognitive dysfunction, syringaresinol activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] AMPK activation can enhance antioxidant defenses and suppress neuroinflammation, contributing to improved neuronal function and survival.[1]

-

CREB/BDNF Pathway: In corticosterone-induced neuronal apoptosis, a model for stress-related disorders, syringaresinol glycoside up-regulates the phosphorylation of cAMP-response element binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF).[17] This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.

-

Inhibition of Mitochondrial Apoptosis: Similar to its effects in cancer cells, syringaresinol can protect neurons by inhibiting the mitochondrial apoptotic pathway, preserving mitochondrial membrane potential, and reducing caspase-3 activity.[17]

Quantitative Data Summary

The following table summarizes key quantitative findings from cellular studies on syringaresinol and its derivatives. Direct comparison of values should be approached with caution due to variations in experimental models and conditions.

| Activity | Cell Model | Key Finding | Concentration/Metric | Reference |

| Anti-proliferative | P-388 Lymphocytic Leukemia | Suppression of proliferation | ED50: 0.41 μg/mL | [19] |

| NFAT Inhibition | Jurkat T cells | Inhibition of NFAT transcription | IC50: 329.4 μM | [19] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | 25, 50, 100 μM | [6][7] |

| PPARβ Activation | C2C12 Myotubes | Activation of PPARβ | EC50: 18.11 ± 4.77 μM | [20] |

Experimental Protocols: A Guide to Mechanistic Investigation

To validate and expand upon the known mechanisms of syringaresinol, a series of well-established cellular and molecular biology techniques are required.

Workflow for Investigating Anti-Inflammatory Effects

Caption: Standard workflow to assess the anti-inflammatory effects of syringaresinol in vitro.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages are a standard model for LPS-induced inflammation.

-

Seeding: Plate cells at a density of 5 x 105 cells/mL in a suitable multi-well plate.[7]

-

Pre-treatment: Incubate cells with varying concentrations of syringaresinol (e.g., 25, 50, 100 µM) for 1-2 hours.[7]

-

Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL), and incubate for the desired time (e.g., 20-24 hours for protein expression, shorter for signaling events).[7]

2. Western Blot Analysis for Signaling Proteins:

-

Objective: To measure the protein levels of total and phosphorylated NF-κB, IκB, MAPKs, iNOS, and COX-2.

-

Protocol:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-NF-κB, anti-iNOS) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize protein levels to a loading control like β-actin or GAPDH.

-

3. Quantitative PCR (qPCR) for Gene Expression:

-

Objective: To quantify the mRNA levels of TNF-α, IL-6, IL-1β, iNOS (Nos2), and COX-2 (Ptgs2).

-

Protocol:

-

Isolate total RNA from cell lysates using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with gene-specific primers.

-

Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like Gapdh.

-

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Protocol:

-

Culture cells (e.g., HL-60) and treat with syringaresinol for 24-48 hours.

-

Harvest cells, including any floating cells in the medium.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze immediately by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) can be distinguished.

-

Conclusion and Future Directions

Syringaresinol exhibits a remarkable polypharmacological profile, modulating key cellular pathways involved in inflammation, oxidative stress, cell proliferation, and survival. Its ability to concurrently inhibit NF-κB and activate Nrf2 positions it as a compelling candidate for diseases with a dual inflammatory and oxidative stress etiology. The pro-apoptotic effects in cancer cells further underscore its therapeutic potential.

Future research should focus on the pharmacokinetic properties of syringaresinol and its diacetate form to better translate these cellular mechanisms into in vivo efficacy. Furthermore, exploring the interplay between the various signaling pathways modulated by syringaresinol will provide a more holistic understanding of its cellular effects and aid in the identification of specific therapeutic applications.

References

A comprehensive, numbered list of all sources cited within this guide, including title, source, and a valid, clickable URL for verification. (Please note: The generation of a complete, clickable reference list is dependent on the final set of citations used in the document and would be formatted accordingly.)

Sources

- 1. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Syringaresinol protects against diabetic nephropathy by inhibiting pyroptosis via NRF2-mediated antioxidant pathway [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Syringaresinol Alleviates Early Diabetic Retinopathy by Downregulating HIF-1α/VEGF via Activating Nrf2 Antioxidant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]